molecular formula C14H14N4O2 B5715734 N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide

N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide

Cat. No.: B5715734
M. Wt: 270.29 g/mol
InChI Key: XOOUUUOSCDJURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with benzoyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and solvent concentration. The final product is obtained through crystallization and filtration techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used as a corrosion inhibitor in metal protection

Mechanism of Action

The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOUUUOSCDJURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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